molecular formula C18H24F3N3O3 B2461055 N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 953137-03-6

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2461055
CAS No.: 953137-03-6
M. Wt: 387.403
InChI Key: MQBOGCYDYADVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H24F3N3O3 and its molecular weight is 387.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Neuropharmacology and Receptor Antagonism

Compounds with structural similarities have been investigated for their role in neuropharmacology, specifically targeting orexin receptors which modulate feeding, arousal, stress, and drug abuse. For instance, selective antagonism at orexin-1 receptors (OX1R) has been suggested as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012). This highlights the potential of structurally similar compounds in modulating neural pathways related to addiction and compulsive behavior.

Analgesic Properties

The synthesis and evaluation of piperidine derivatives have demonstrated their potential as extremely potent analgesics. Certain methyl-substituted piperidines have been found to be significantly more potent than morphine, indicating their application in pain management (Van Daele et al., 1976). This suggests that N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide could potentially be explored for its analgesic properties.

Antagonistic Effects on Serotonin Receptors

Research into compounds with piperidine structures has also shown effects on serotonin receptors. For example, studies on WAY-100635 and its effects on 5-HT1A receptor antagonism in neural models provide insights into the modulation of serotonin pathways, which are crucial in treating various psychiatric and neurological disorders (Craven et al., 1994). This area of research could be relevant for investigating the scientific applications of the subject compound in neuropsychopharmacology.

Antimicrobial and Antioxidant Potential

Piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant potential, demonstrating positive efficacy in biological assays. Specifically, certain piperidine-4-one oxime esters have shown promising antioxidant activity and significant antibacterial and antifungal activities against various strains, suggesting the compound could be studied for similar biological properties (Harini et al., 2014).

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O3/c1-27-11-10-24-8-6-13(7-9-24)12-22-16(25)17(26)23-15-4-2-14(3-5-15)18(19,20)21/h2-5,13H,6-12H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBOGCYDYADVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.